molecular formula C12H30N6 B14689935 N~1~-(2-Aminoethyl)-N~2~-(2-{[2-(piperazin-1-yl)ethyl]amino}ethyl)ethane-1,2-diamine CAS No. 31295-50-8

N~1~-(2-Aminoethyl)-N~2~-(2-{[2-(piperazin-1-yl)ethyl]amino}ethyl)ethane-1,2-diamine

Cat. No.: B14689935
CAS No.: 31295-50-8
M. Wt: 258.41 g/mol
InChI Key: DSHUAPQCIFCKFX-UHFFFAOYSA-N
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Description

N’-[2-[2-(2-piperazin-1-ylethylamino)ethylamino]ethyl]ethane-1,2-diamine is a complex organic compound with the molecular formula C12H30N6. It is a heterocyclic building block commonly used in various chemical syntheses and industrial applications. The compound is characterized by its multiple amine groups and piperazine ring, making it a versatile intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-[2-(2-piperazin-1-ylethylamino)ethylamino]ethyl]ethane-1,2-diamine typically involves the reaction of piperazine with ethylenediamine derivatives. One common method includes the stepwise addition of ethylenediamine to piperazine under controlled conditions, often in the presence of a catalyst to facilitate the reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[2-[2-(2-piperazin-1-ylethylamino)ethylamino]ethyl]ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form simpler amine derivatives.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield amine oxides, while substitution reactions can produce a wide range of substituted amine derivatives.

Scientific Research Applications

N’-[2-[2-(2-piperazin-1-ylethylamino)ethylamino]ethyl]ethane-1,2-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-[2-[2-(2-piperazin-1-ylethylamino)ethylamino]ethyl]ethane-1,2-diamine involves its interaction with various molecular targets. The compound’s multiple amine groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, thereby inhibiting their activity. This makes it a valuable tool in biochemical research and drug development.

Comparison with Similar Compounds

Similar Compounds

    2-piperazin-1-ylethylamine: Another compound with a piperazine ring and similar amine groups.

    N-(2-aminoethyl)piperazine: A simpler derivative with fewer amine groups.

    Diethylenetriamine: A related compound with a similar structure but different functional groups.

Uniqueness

N’-[2-[2-(2-piperazin-1-ylethylamino)ethylamino]ethyl]ethane-1,2-diamine is unique due to its multiple amine groups and extended ethylenediamine chain, which provide it with versatile reactivity and a wide range of applications in various fields.

Properties

CAS No.

31295-50-8

Molecular Formula

C12H30N6

Molecular Weight

258.41 g/mol

IUPAC Name

N'-[2-[2-(2-piperazin-1-ylethylamino)ethylamino]ethyl]ethane-1,2-diamine

InChI

InChI=1S/C12H30N6/c13-1-2-14-3-4-15-5-6-16-7-10-18-11-8-17-9-12-18/h14-17H,1-13H2

InChI Key

DSHUAPQCIFCKFX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCNCCNCCNCCN

Origin of Product

United States

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